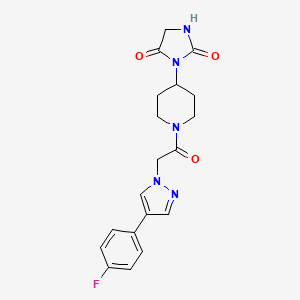

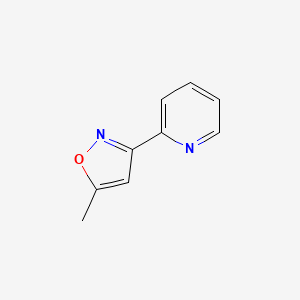

5-Methyl-3-(pyridin-2-yl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-3-(pyridin-2-yl)isoxazole is a chemical compound with the molecular formula C10H8N2O3 . It is a member of the isoxazole class of compounds, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of isoxazoles, including 5-Methyl-3-(pyridin-2-yl)isoxazole, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . These methods have been improved and modernized over time, and they are popular among synthetic chemists due to their universality .Molecular Structure Analysis

The molecular structure of 5-Methyl-3-(pyridin-2-yl)isoxazole is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom . The InChI code for this compound is 1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis

Isoxazoles, including 5-Methyl-3-(pyridin-2-yl)isoxazole, can undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis

5-Methyl-3-(pyridin-2-yl)isoxazole has a molecular weight of 204.19 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.Scientific Research Applications

Biological Potential

The compound “5-Methyl-3-(pyridin-2-yl)isoxazole” is a type of indole derivative . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Herbicidal Activity

Substituted 3-(pyridin-2-yl)phenylamino derivatives, which include “5-Methyl-3-(pyridin-2-yl)isoxazole”, have been studied for their herbicidal activity . Some of these compounds exhibited superior herbicidal activities against broadleaf and monocotyledon weeds compared to commercial acifluorfen .

Antimicrobial Evaluation

While specific studies on “5-Methyl-3-(pyridin-2-yl)isoxazole” are not available, similar compounds have shown promising antimicrobial activity . Further research could reveal if “5-Methyl-3-(pyridin-2-yl)isoxazole” shares this property.

Chemodivergent Synthesis

The compound “5-Methyl-3-(pyridin-2-yl)isoxazole” could potentially be used in chemodivergent synthesis . Chemodivergent synthesis is a strategy in organic chemistry where the choice of reagents allows for the selective formation of different products from the same starting material .

Anti-fibrosis Activity

Some compounds similar to “5-Methyl-3-(pyridin-2-yl)isoxazole” have shown better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells . This suggests that “5-Methyl-3-(pyridin-2-yl)isoxazole” might also have potential anti-fibrosis applications.

Safety And Hazards

Future Directions

Isoxazoles, including 5-Methyl-3-(pyridin-2-yl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies, exploring their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name |

5-methyl-3-pyridin-2-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWOSLUFNXTPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(pyridin-2-yl)isoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2673058.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)

![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)

![1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine](/img/structure/B2673071.png)